molecular formula C24H13Cl4NO3 B12461441 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12461441
M. Wt: 505.2 g/mol
InChI Key: MIRXOYUHBDDENV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: Introduction of chlorine atoms at specific positions on the phenyl and quinoline rings using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-(2,4-Dichlorophenyl)-2-oxoethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce carbonyl groups.

    Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a lead compound for the development of new drugs.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering their signaling pathways.

    DNA/RNA: Intercalating into DNA or RNA and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-4-carboxylic acid derivatives: A class of compounds with diverse biological activities.

Uniqueness

2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C24H13Cl4NO3

Molecular Weight

505.2 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H13Cl4NO3/c25-14-6-4-13(5-7-14)21-11-18(16-2-1-3-19(27)23(16)29-21)24(31)32-12-22(30)17-9-8-15(26)10-20(17)28/h1-11H,12H2

InChI Key

MIRXOYUHBDDENV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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